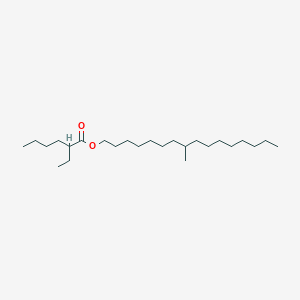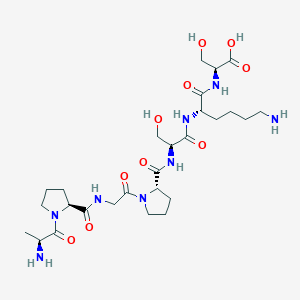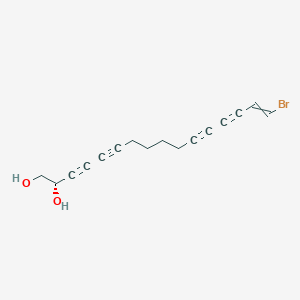
Hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester is an organic compound that belongs to the ester family. Esters are typically derived from carboxylic acids and alcohols. This particular compound is known for its unique structure, which includes a hexanoic acid backbone with an ethyl group at the second position and a methylhexadecyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester typically involves the esterification of 2-ethylhexanoic acid with 8-methylhexadecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include heating the mixture to reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into its corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) with heating.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts like sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: 2-ethylhexanoic acid and 8-methylhexadecanol.
Reduction: 2-ethylhexanol and 8-methylhexadecanol.
Transesterification: New ester and alcohol depending on the reacting alcohol.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Used in the production of lubricants, plasticizers, and surfactants.
Wirkmechanismus
The mechanism of action of hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester largely depends on its application. In biological systems, its lipophilic nature allows it to interact with cell membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects. In chemical reactions, its ester functional group can undergo nucleophilic attack, leading to various transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexanoic acid, 2-ethyl-, methyl ester
- Hexanoic acid, 2-ethyl-, ethyl ester
- Hexanoic acid, 2-ethyl-, butyl ester
Uniqueness
Hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester is unique due to its long alkyl chain, which imparts distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
825648-96-2 |
|---|---|
Molekularformel |
C25H50O2 |
Molekulargewicht |
382.7 g/mol |
IUPAC-Name |
8-methylhexadecyl 2-ethylhexanoate |
InChI |
InChI=1S/C25H50O2/c1-5-8-10-11-13-16-19-23(4)20-17-14-12-15-18-22-27-25(26)24(7-3)21-9-6-2/h23-24H,5-22H2,1-4H3 |
InChI-Schlüssel |
WTJOOVFKFIFIME-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)CCCCCCCOC(=O)C(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14222221.png)

![Acetic acid;4-[3,5-bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-ol](/img/structure/B14222233.png)
![Pyridine, 2-[5-phenyl-4-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]-](/img/structure/B14222245.png)



![1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole](/img/structure/B14222260.png)
![N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14222274.png)
![3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B14222280.png)

![N~1~-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14222301.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)-](/img/structure/B14222309.png)
